molecular formula C6H10O6 B014834 L-Mannono-1,4-lactone CAS No. 22430-23-5

L-Mannono-1,4-lactone

Cat. No.: B014834
CAS No.: 22430-23-5
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-KLVWXMOXSA-N
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Description

L-Mannono-1,4-lactone is a carbohydrate-based lactone with the empirical formula C6H10O6. It is a cyclic ester derived from L-mannonic acid and is known for its role in various biochemical processes. This compound is a white crystalline solid that is soluble in water and has a melting point of approximately 153-155°C .

Biochemical Analysis

Properties

IUPAC Name

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of L-Mannono-1,4-lactone compared to other aldono-1,4-lactones?

A: While the provided research doesn't directly compare the reactivity of this compound to other aldono-1,4-lactones, it highlights its selective reactivity in specific reactions. For example, [] describes how this compound undergoes regioselective pivaloylation, primarily yielding the 2,5,6-tri-O-pivaloyl derivative. This selectivity suggests that the hydroxyl groups at positions 2, 5, and 6 are more reactive towards pivaloyl chloride under the reaction conditions. This information could be valuable for researchers aiming to selectively modify this compound for further synthetic applications. You can find more details on this in the paper "Regioselective Acylations of Aldono-1,4-lactones": .

Q2: How does the structural conformation of this compound influence its reactivity?

A: [] investigates the reaction of monolithiated 1,7-dicarba-closo-dodecaborane(12) with O-isopropylidene derivatives of this compound. The research indicates that the reaction product, a novel boron neutron capture candidate, preferentially adopts the β-L configuration. This suggests that the specific arrangement of atoms in the this compound structure influences the stereochemistry of the final product. Understanding these structural nuances can be crucial for predicting the outcomes of reactions involving this compound. For further details, refer to the paper "1-[1,7-dicarba-closo-dodecaboran(12)-1-yl]aldoses: Novel Boron Neutron Capture Candidates": .

Q3: Are there specific analytical techniques mentioned in the research that are particularly useful for studying this compound and its derivatives?

A: [] focuses on determining the absolute configuration of a derivative of this compound, 2,3:5,6-Di-O-isopropyl­idene-3,5-di-C-methyl-l-mannono-1,4-lactone, using X-ray crystallography. This technique proved essential for unequivocally establishing the relative and absolute configuration of the molecule. This highlights the importance of X-ray crystallography in analyzing the three-dimensional structures of this compound derivatives and understanding their stereochemistry. The research paper "2,3:5,6-Di-O-isopropyl­idene-3,5-di-C-methyl-l-mannono-1,4-lactone": provides a comprehensive look at this application.

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